molecular formula C7H13ClN2O3 B2857073 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride CAS No. 1609407-75-1

1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride

Cat. No.: B2857073
CAS No.: 1609407-75-1
M. Wt: 208.64
InChI Key: KKQDGNJPNRLBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is known for its unique structure, which includes a piperidine ring substituted with aminocarbonyl and carboxylic acid groups. This compound is often utilized in research and industrial applications due to its versatile chemical properties.

Scientific Research Applications

1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Target of Action

The compound 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride, also known as 1-carbamoylpiperidine-3-carboxylic acid hydrochloride, is a derivative of 1-aminocyclopropanecarboxylic acid (ACC) . ACC is known to be a precursor to the plant hormone ethylene . The primary targets of this compound are the enzymes ACC synthase and ACC oxidase, which are involved in the synthesis and conversion of ACC to ethylene .

Mode of Action

The compound interacts with its targets, ACC synthase and ACC oxidase, to influence the production of ethylene . ACC synthase converts methionine to ACC, and ACC oxidase then converts ACC to ethylene . The compound’s interaction with these enzymes can result in changes to the levels of ethylene produced.

Biochemical Pathways

The compound affects the ethylene biosynthesis pathway . This pathway plays a critical role in various physiological processes in plants, including seed germination, fruit ripening, and responses to environmental stress . Changes in the levels of ethylene can have downstream effects on these processes.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its influence on ethylene production . By affecting the levels of ethylene, the compound can impact various physiological processes in plants . For example, increased ethylene production can promote fruit ripening, while decreased production can delay this process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its target enzymes. Additionally, environmental conditions can influence the physiological processes that the compound affects through its role in ethylene production .

Safety and Hazards

The safety and hazards associated with aminocarbonyl compounds can vary depending on the specific compound. For example, hydrochloric acid, a common reagent in the synthesis of aminocarbonyl compounds, is very corrosive and can cause damage upon contact .

Future Directions

The future directions of research into aminocarbonyl compounds are vast and varied. For example, ACC has been found to play a signaling role independent of its role in ethylene biosynthesis, suggesting new avenues for research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phosgene to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the aminocarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

  • 1-(Aminocarbonyl)-2-piperidinecarboxylic acid hydrochloride
  • 1-(Aminocarbonyl)-4-piperidinecarboxylic acid hydrochloride
  • 1-(Aminocarbonyl)-3-pyrrolidinecarboxylic acid hydrochloride

Uniqueness: 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-carbamoylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c8-7(12)9-3-1-2-5(4-9)6(10)11;/h5H,1-4H2,(H2,8,12)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQDGNJPNRLBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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